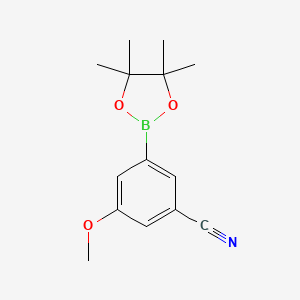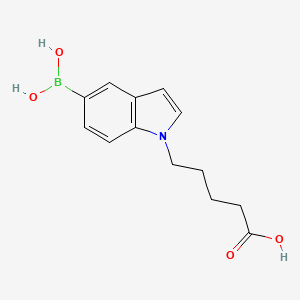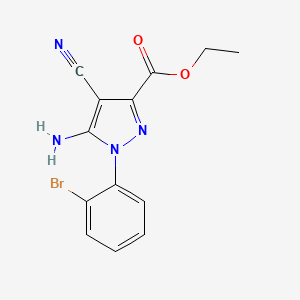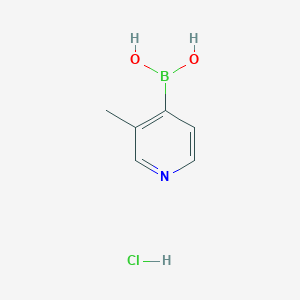
3,4-Dichloro-N-methylaniline hydrochloride
Descripción general
Descripción
3,4-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8Cl3N . It has a molecular weight of 212.5 g/mol .
Molecular Structure Analysis
The InChI string for 3,4-Dichloro-N-methylaniline hydrochloride is InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6 (8)7 (9)4-5;/h2-4,10H,1H3;1H . The Canonical SMILES is CNC1=CC (=C (C=C1)Cl)Cl.Cl .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 210.972232 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 11 . The formal charge is 0 .
Aplicaciones Científicas De Investigación
Carcinogenic Potential Studies
Research has been conducted to investigate the carcinogenic potential of related compounds, such as 4,4′-methylene-bis(2-chloroaniline), using 3,3′-dichlorobenzidine and 4,4′-methylene-bis(2-methylaniline) as controls. These studies, conducted on rats, have explored the development of tumors in various organs when exposed to these chemicals (Stula, Sherman, Zapp, & Clayton, 1975).
Biochemical Mechanism Investigations
Biochemical studies have been carried out to understand the mechanisms of action and activation of carcinogens like 4-chloro-2-methylaniline, examining their binding to proteins, DNA, and RNA in rat liver. These studies also investigated the enzymatic activities leading to the binding of these compounds to macromolecules (Hill, Shih, & Struck, 1979).
Environmental Monitoring
Monitoring programs have been conducted to detect the presence of compounds like 3,4-dichloroaniline and related amines in surface waters, highlighting the environmental impact and frequency of these compounds in natural water sources (Wegman & Korte, 1981).
Human Exposure Assessment
Studies have developed methods for detecting dichloroanilines in human urine, which serve as markers for exposure to non-persistent pesticides. These methods are crucial for assessing human exposure to such compounds and their potential health effects (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
Chemical Polymerization
Research has explored the oxidative chemical polymerization of N-methylaniline in acid mediums, with a focus on the effects of various concentrations and temperatures on the polymerization process. The study includes the characterization of the obtained polymer, which could have applications in material science (Sayyah & El-Salam, 2003).
Medicinal Chemistry
In medicinal chemistry, the synthesis of secondary amines containing 2-chloroquinoline, where 3,4-dichloro-N-methylaniline hydrochloride could potentially be used, has been investigated for their antimycotic properties. Such compounds are of interest due to their potential applications in treating fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dichloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYJMDUDLJMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675165 | |
| Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-methylaniline hydrochloride | |
CAS RN |
1187385-65-4 | |
| Record name | 3,4-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















